1,1,1,5,5,5-Hexafluoropentane-2,4-dione;ZINC
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Overview
Description
1,1,1,5,5,5-Hexafluoropentane-2,4-dione, also known as hexafluoroacetylacetone, is a chemical compound with the molecular formula C5H2F6O2 and a molecular weight of 208.06 g/mol . This compound is characterized by the presence of six fluorine atoms, making it highly fluorinated. It is commonly used as a chelating ligand in coordination chemistry and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,5,5,5-Hexafluoropentane-2,4-dione can be synthesized through several methods. One common method involves the reaction of hexafluoroacetone with acetylacetone in the presence of a base. The reaction typically proceeds as follows:
CF3COCF3+CH3COCH2COCH3→CF3COCH2COCF3+H2O
This reaction is usually carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 1,1,1,5,5,5-hexafluoropentane-2,4-dione involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,1,1,5,5,5-Hexafluoropentane-2,4-dione undergoes various chemical reactions, including:
Chelation: It forms stable chelate complexes with metal ions such as copper (II), nickel (II), and cobalt (II).
Hydration: On hydration, it yields 1,1,1,5,5,5-hexafluoropentane-2,2,4,4-tetraol.
Substitution: It can participate in substitution reactions where the fluorine atoms are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with 1,1,1,5,5,5-hexafluoropentane-2,4-dione include metal salts, bases, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from reactions involving 1,1,1,5,5,5-hexafluoropentane-2,4-dione include metal-chelate complexes, substituted derivatives, and hydrated forms .
Scientific Research Applications
1,1,1,5,5,5-Hexafluoropentane-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1,5,5,5-hexafluoropentane-2,4-dione primarily involves its ability to form stable chelate complexes with metal ions. The fluorine atoms enhance the electron-withdrawing properties of the compound, making it an effective ligand. The chelation process involves the coordination of the oxygen atoms in the dione moiety with the metal ion, forming a stable ring structure .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoropentane-2,4-dione: Similar in structure but with fewer fluorine atoms, resulting in different chemical properties.
Acetylacetone: Lacks fluorine atoms, making it less electron-withdrawing and less effective as a chelating ligand.
Uniqueness
1,1,1,5,5,5-Hexafluoropentane-2,4-dione is unique due to its high fluorine content, which imparts distinct electronic properties and enhances its ability to form stable metal-chelate complexes. This makes it particularly valuable in applications requiring strong and stable coordination with metal ions .
Properties
IUPAC Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;zinc |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Zn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1H2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPKQTPPBRODMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Zn] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F12O4Zn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14949-70-3 |
Source
|
Record name | NSC177682 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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